N-(3-Methyl-4-sulfamoylphenyl)acetamide falls under the category of sulfonamide compounds and amides. It is classified as an aromatic amide due to the presence of the acetamide functional group attached to an aromatic ring.
The synthesis of N-(3-Methyl-4-sulfamoylphenyl)acetamide typically involves the acylation of 3-methyl-4-sulfamoylaniline with acetic anhydride or acetyl chloride. The reaction is generally conducted in the presence of a base such as pyridine or triethylamine, which serves to neutralize the hydrochloric acid produced during the reaction. The typical reaction conditions include:
On an industrial scale, automated reactors are employed to enhance efficiency and yield. Parameters such as temperature, pressure, and reactant concentrations are precisely controlled to optimize production processes.
The molecular structure of N-(3-Methyl-4-sulfamoylphenyl)acetamide features:
The compound's structure can be represented using various spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). For instance, NMR can provide insights into the hydrogen environment in the molecule, while IR spectroscopy can confirm the presence of functional groups .
N-(3-Methyl-4-sulfamoylphenyl)acetamide participates in several chemical reactions:
The mechanism of action for N-(3-Methyl-4-sulfamoylphenyl)acetamide largely depends on its application in medicinal chemistry. It may interact with biological targets such as enzymes or receptors:
Characterization techniques such as NMR, IR spectroscopy, and MS are essential for confirming these properties and understanding the compound's behavior under various conditions .
N-(3-Methyl-4-sulfamoylphenyl)acetamide has several scientific applications:
The discovery of N-(3-Methyl-4-sulfamoylphenyl)acetamide (CAS 5433-02-3) emerged from systematic structural modifications of sulfonamide pharmacophores, which gained prominence after the antibacterial activity of Prontosil (sulfonamidochrysoidine) was identified in the 1930s [5]. Early synthetic routes focused on regioselective electrophilic aromatic sulfonation of 3-methylacetanilide, followed by chlorosulfonation and amidation to introduce the sulfamoyl group [4] [10]. The compound crystallizes in the orthorhombic space group Pbca with unit cell dimensions a = 12.4072 Å, b = 9.8528 Å, c = 24.7872 Å, and Z = 8, as confirmed by single-crystal X-ray diffraction studies [1]. The central C–S(=O)₂N(H)–C unit exhibits significant twisting (C–S–N–C torsion angle = -56.4°), while the acetamide group deviates from coplanarity with the attached benzene ring by 27.5° [1]. This non-planar conformation influences solid-state packing via N–H⋯O hydrogen bonds, forming a three-dimensional network critical for crystal engineering [1].
Table 1: Structural Characteristics of N-(3-Methyl-4-sulfamoylphenyl)acetamide
Parameter | Value | Method |
---|---|---|
Molecular Formula | C₉H₁₂N₂O₃S | X-ray Crystallography |
Molecular Weight | 228.27 g/mol | - |
Crystal System | Orthorhombic | SC-XRD |
Space Group | Pbca | SC-XRD |
Unit Cell Volume | 3030.1 ų | SC-XRD |
Torsion Angle (C-S-N-C) | -56.4° | SC-XRD |
Dihedral Angle (Ring A-Ring B) | 49.65° | SC-XRD |
This compound integrates two privileged medicinal chemistry scaffolds: the sulfamoyl group (-SO₂NH₂) and the acetamide moiety (-NHCOCH₃). The sulfamoyl group acts as a zinc-binding group (ZBG), enabling potent inhibition of metalloenzymes like carbonic anhydrases (CAs) through coordination with the active-site Zn²⁺ ion [7] [8]. The meta-methyl group on the phenyl ring enhances hydrophobic interactions within enzyme binding pockets compared to unsubstituted analogs, as evidenced by improved CA IX/XII selectivity in related compounds [7] [9]. The acetamide linker provides conformational flexibility and participates in hydrogen-bonding networks, as observed in urease inhibitors where similar groups form critical H-bonds with catalytic residues [3]. This bifunctional design allows dual-targeting potential, exemplified by analogs showing simultaneous activity against carbonic anhydrases and ureases – enzymes implicated in tumor acidosis and microbial virulence [3] [8].
Structurally, it differs from classical antibacterial sulfonamides (e.g., sulfanilamide) by the presence of the meta-methyl substituent and acetamide group at C4, which block metabolic activation pathways responsible for hepatotoxicity in simpler anilides like acetaminophen [4]. The electron-withdrawing sulfamoyl group and electron-donating methyl group create a push-pull electronic system that influences π-electron delocalization and dipole moments, affecting binding to biological targets [1].
N-(3-Methyl-4-sulfamoylphenyl)acetamide serves as a versatile scaffold for rational drug design due to its synthetic accessibility and capacity for multi-target engagement. Its derivatives demonstrate diverse pharmacological activities:
Anticancer Applications: The scaffold is a key structural component in selective carbonic anhydrase IX/XII inhibitors such as SLC-0111 (Phase I clinical trial) [8]. Analogues incorporating thiazolone or rhodanine tails exhibit nanomolar inhibition (Kᵢ = 4.2–25.06 nM) against tumor-associated CA IX/XII isoforms by exploiting hydrophobic interactions in the enzyme’s active-site cavity [7] [8]. Molecular docking reveals that the sulfamoyl group coordinates the catalytic Zn²⁺, while the acetamide linker forms hydrogen bonds with Thr199/Gln92 residues in CA IX [8]. Additionally, derivatives like 4e and 6b show potent antiproliferative activity against triple-negative breast cancer (MDA-MB-231) via apoptosis induction and CA IX-mediated pH regulation [6] [8].
Antimicrobial and Enzyme Inhibition: The compound’s core structure is integral to urease inhibitors (e.g., ibuprofen-sulfathiazole conjugates, IC₅₀ = 9.95 µM) [3]. The sulfamoyl group disrupts nickel ion coordination in the urease active site, while the acetamide linker enhances cell permeability. In SARS-CoV-2 main protease (Mᵖʳᵒ) inhibitors, triazole-linked derivatives (e.g., 6b) achieve sub-micromolar inhibition (IC₅₀ = 0.249 µM) by interacting with catalytic dyad residues His41/Cys145 [6].
Dual-Targeting Agents: Hybrid derivatives show promise as dual CA II/Dickkopf-1 (Dkk1) inhibitors for lung cancer therapy. Compound 5d exhibits exceptional CA II inhibition (IC₅₀ = 0.00690 µM) and Dkk1 binding (ΔG = -9.7 kcal/mol), suppressing Wnt signaling and angiogenesis [9].
Table 2: Key Research Findings for Derivatives of N-(3-Methyl-4-sulfamoylphenyl)acetamide
Biological Target | Derivative Structure | Activity | Mechanistic Insight |
---|---|---|---|
Carbonic Anhydrase IX | Rhodanine-linked (e.g., 7g) | Kᵢ = 4.2 nM | Zn²⁺ coordination by sulfonamide; hydrophobic interactions with Val121/Leu141 [7] |
SARS-CoV-2 Mᵖʳᵒ | Triazole-isatin (e.g., 6b) | IC₅₀ = 0.249 µM | H-bonding with His41; covalent binding to Cys145 [6] |
Urease | NSAID-sulfa conjugates | IC₅₀ = 9.95–23.27 µM | Competitive inhibition at nickel center; hydrophobic tail penetration [3] |
Dkk1/CA II | Thiazolopyrimidine (e.g., 5d) | IC₅₀ (CA II) = 0.00690 µM | Dkk1 binding at LRP6 interface; CA II active-site occlusion [9] |
The scaffold’s synthetic versatility enables "tail" diversification via acylation, alkylation, or click chemistry (e.g., azide-alkyne cycloadditions) to optimize target selectivity [6] [7]. This adaptability positions it as a strategic template for developing isoform-selective enzyme inhibitors and multi-targeted agents against complex pathologies like cancer and antimicrobial resistance.
Concluding Remarks
N-(3-Methyl-4-sulfamoylphenyl)acetamide exemplifies the evolution of sulfonamide-based pharmacophores from antibacterial agents to targeted therapeutics. Its structural features – including torsional flexibility, hydrogen-bonding capability, and balanced hydrophobicity – enable precise interactions with diverse biological targets. Ongoing research focuses on leveraging its dual acetamide-sulfonamide architecture to address emerging challenges in drug discovery, particularly in isoform-selective enzyme inhibition and hybrid drug development. The compound remains a vital scaffold in medicinal chemistry, underscoring the enduring pharmaceutical value of sulfonamide derivatives.
CAS No.: 71031-15-7
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: